REACTION_CXSMILES
|
[F:1][CH:2]([F:14])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[CH3:13]>[C].[Pd].C(O)C>[F:1][CH:2]([F:14])[O:3][C:4]1[C:5]([CH3:13])=[C:6]([CH:7]=[CH:8][CH:9]=1)[NH2:10] |f:1.2|
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C(=CC=C1)[N+](=O)[O-])C)F
|
Name
|
palladium-carbon
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under hydrogen atmosphere for eight hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C(=C(N)C=CC1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |